
5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-alpha-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypertrehalosemic Hormone (Phormia Terrae-novae) is a peptide hormone belonging to the adipokinetic hormone/red pigment-concentrating hormone family. It plays a crucial role in carbohydrate metabolism in insects, particularly in the regulation of trehalose levels in the hemolymph. This hormone is involved in various physiological processes such as flight metabolism, reproduction, and diapause in Diptera .
Méthodes De Préparation
The synthesis of Hypertrehalosemic Hormone (Phormia Terrae-novae) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Analyse Des Réactions Chimiques
Hypertrehalosemic Hormone (Phormia Terrae-novae) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid analogs.
Applications De Recherche Scientifique
Hypertrehalosemic Hormone (Phormia Terrae-novae) has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in insect physiology, particularly in carbohydrate metabolism and stress response.
Industry: Used in the production of high-quality reference standards for pharmaceutical testing.
Mécanisme D'action
The mechanism of action of Hypertrehalosemic Hormone (Phormia Terrae-novae) involves binding to specific receptors on the fat body cells of insects. This binding activates a signaling cascade that stimulates the breakdown of glycogen and gluconeogenesis, leading to the production of trehalose. The trehalose is then transported to the hemolymph, providing an energy source for various physiological processes. The hormone’s action is crucial during periods of high energy demand, such as flight and reproduction .
Comparaison Avec Des Composés Similaires
Hypertrehalosemic Hormone (Phormia Terrae-novae) is similar to other members of the adipokinetic hormone/red pigment-concentrating hormone family, such as:
Adipokinetic Hormone (AKH): Involved in lipid and carbohydrate metabolism.
Red Pigment-Concentrating Hormone (RPCH): Primarily involved in pigment concentration in crustaceans. The uniqueness of Hypertrehalosemic Hormone (Phormia Terrae-novae) lies in its specific role in regulating trehalose levels in the hemolymph, making it a critical hormone for carbohydrate metabolism in insects.
Propriétés
Formule moléculaire |
C47H62N10O13 |
|---|---|
Poids moléculaire |
975.1 g/mol |
Nom IUPAC |
4-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30-,31?,32+,33+,34?,35+,36+,39+/m1/s1 |
Clé InChI |
VQOWCJDEBVVPAZ-ZIIPVVKHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


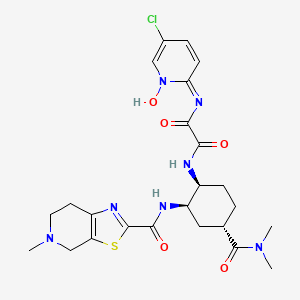
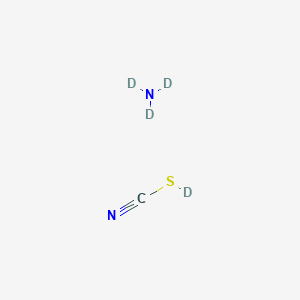
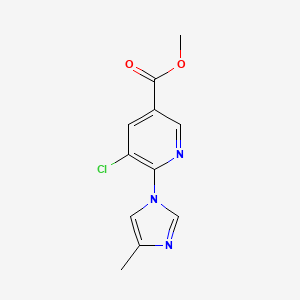
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
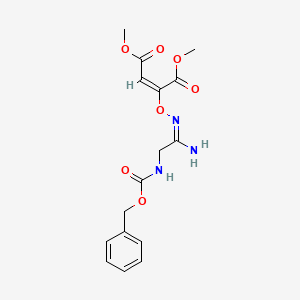

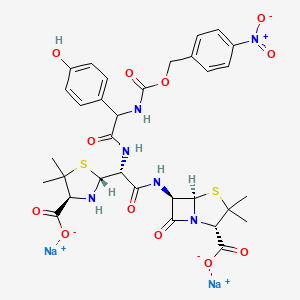
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
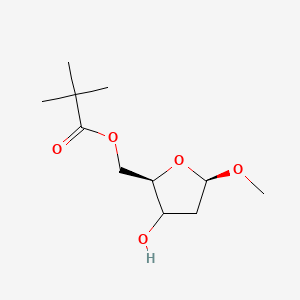
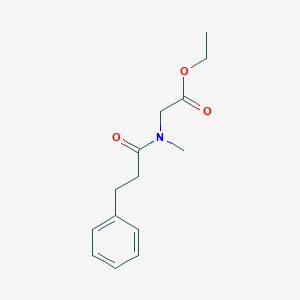
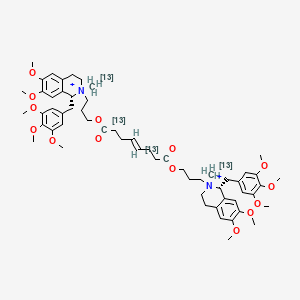
![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
